molecular formula C7H6F2IN B13131650 2-(Difluoromethyl)-4-iodo-5-methylpyridine

2-(Difluoromethyl)-4-iodo-5-methylpyridine

Cat. No.: B13131650
M. Wt: 269.03 g/mol
InChI Key: AZQODJVVHRGRBZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-iodo-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-iodo-5-methylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-formed pyridine derivative. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation processes .

For example, the difluoromethylation of pyridine derivatives can be accomplished using difluorocarbene reagents under mild conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-iodo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Difluoromethyl)-4-azido-5-methylpyridine .

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-4-iodo-5-methylpyridine exerts its effects depends on its specific application. In biological systems, the difluoromethyl group can enhance the compound’s ability to interact with target proteins and enzymes. The presence of the iodine atom can facilitate the formation of covalent bonds with biological targets, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-4-chloro-5-methylpyridine
  • 2-(Difluoromethyl)-4-bromo-5-methylpyridine
  • 2-(Difluoromethyl)-4-fluoro-5-methylpyridine

Uniqueness

2-(Difluoromethyl)-4-iodo-5-methylpyridine is unique due to the presence of the iodine atom, which can participate in a wider range of chemical reactions compared to other halogens. The difluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .

Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

2-(difluoromethyl)-4-iodo-5-methylpyridine

InChI

InChI=1S/C7H6F2IN/c1-4-3-11-6(7(8)9)2-5(4)10/h2-3,7H,1H3

InChI Key

AZQODJVVHRGRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1I)C(F)F

Origin of Product

United States

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